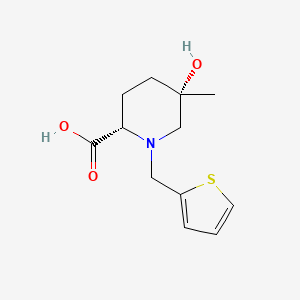![molecular formula C13H17N5O B8109911 1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8109911.png)
1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a methyl group and a pyridin-2-ylmethoxy substituent. The compound’s structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Attachment of the pyridin-2-ylmethoxy group: This step involves the reaction of the triazole intermediate with pyridin-2-ylmethanol under suitable conditions, such as the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Methylation: The final step involves the methylation of the nitrogen atom in the triazole ring, which can be accomplished using methyl iodide in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of 1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
類似化合物との比較
1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
1H-1,2,3-Triazolo[4,5-b]pyridine: This compound shares a similar triazolopyridine structure but lacks the methyl and pyridin-2-ylmethoxy substituents.
Pyrazolo[3,4-d]pyrimidine: This compound has a similar fused ring system but with different heteroatoms and substituents.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities and are used in similar research applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
特性
IUPAC Name |
1-methyl-7-(pyridin-2-ylmethoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-18-13-10(6-14-7-12(13)16-17-18)8-19-9-11-4-2-3-5-15-11/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXHGCMIGEORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2COCC3=CC=CC=N3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Methoxymethyl)-3-Oxa-9-Azaspiro[5.5]Undecane](/img/structure/B8109833.png)
![7-((Allyloxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8109843.png)
![3-(4-Benzyl-1-methylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B8109859.png)
![3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid](/img/structure/B8109872.png)
![(4aS,7R,7aR)-7-(cyclopentylmethoxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8109875.png)
![2-(2-Methoxyethyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide](/img/structure/B8109882.png)
![(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole](/img/structure/B8109900.png)

![5-Amino-1-(p-tolyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8109923.png)
![(3aR,5R,7aR)-5-(isobutoxymethyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8109930.png)
![1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B8109942.png)
![1'-(4-Methoxybenzyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B8109947.png)
![4-(Cyclopropylmethyl)-1-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid](/img/structure/B8109952.png)
![3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid](/img/structure/B8109960.png)
